molecular formula C19H24N2O4S B2851695 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2097866-06-1

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No. B2851695
M. Wt: 376.47
InChI Key: DZLRIKJMVUYSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, also known as THP-ET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP-ET is a member of the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of therapeutic effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide involves the reaction of two starting materials, 5-hydroxy-3-(thiophen-3-yl)pentanoic acid and 2-methoxybenzylamine, followed by a series of chemical reactions to form the final product.

Starting Materials
5-hydroxy-3-(thiophen-3-yl)pentanoic acid, 2-methoxybenzylamine

Reaction
Step 1: Protection of the carboxylic acid group of 5-hydroxy-3-(thiophen-3-yl)pentanoic acid with a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) to form TBDMS-protected 5-hydroxy-3-(thiophen-3-yl)pentanoic acid., Step 2: Coupling of TBDMS-protected 5-hydroxy-3-(thiophen-3-yl)pentanoic acid with 2-methoxybenzylamine using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding amide intermediate., Step 3: Deprotection of the TBDMS group using a suitable reagent such as tetrabutylammonium fluoride (TBAF) to obtain the free carboxylic acid group., Step 4: Cyclization of the amide intermediate using a suitable cyclization reagent such as 1,1'-carbonyldiimidazole (CDI) to form the lactam intermediate., Step 5: Reduction of the lactam intermediate using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the final product, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide.

Mechanism Of Action

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide increases the levels of endocannabinoids in the body, which can have a range of therapeutic effects.

Biochemical And Physiological Effects

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which can have anti-inflammatory, neuroprotective, and analgesic effects. Additionally, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has been shown to improve cognitive function and reduce anxiety in animal models.

Advantages And Limitations For Lab Experiments

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has several advantages as a research tool. It is highly selective for FAAH and has been shown to have a low toxicity profile. However, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide can be challenging to synthesize, and its effects can be difficult to interpret due to the complex interactions between endocannabinoids and other signaling pathways in the body.

Future Directions

There are several potential future directions for research on N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide. One area of interest is the development of more efficient synthesis methods. Additionally, researchers are exploring the potential therapeutic applications of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide for a range of conditions, including neurodegenerative diseases and inflammatory conditions. Finally, there is interest in exploring the potential of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide as a research tool for studying endocannabinoid signaling pathways in the body.
Conclusion:
In conclusion, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a promising compound with potential therapeutic applications. Its ability to inhibit FAAH and increase the levels of endocannabinoids in the body makes it a promising candidate for the treatment of neurodegenerative diseases and inflammatory conditions. While there are challenges associated with its synthesis and interpretation of its effects, ongoing research is exploring its potential as a research tool and therapeutic agent.

Scientific Research Applications

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory conditions such as arthritis.

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-25-17-5-3-2-4-15(17)12-21-19(24)18(23)20-9-6-14(7-10-22)16-8-11-26-13-16/h2-5,8,11,13-14,22H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLRIKJMVUYSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

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